molecular formula C27H24N2O3S B2464307 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide CAS No. 954708-51-1

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Cat. No.: B2464307
CAS No.: 954708-51-1
M. Wt: 456.56
InChI Key: SAFJFANRPNFPMY-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a tosyl group, a tetrahydroisoquinoline moiety, and a naphthamide group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then treated with p-toluenesulfonyl chloride in the presence of a base to introduce the tosyl group.

    Coupling with naphthamide: The final step involves coupling the tosylated tetrahydroisoquinoline with a naphthamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiolates.

These reactions can lead to the formation of a variety of products, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The tosyl group and tetrahydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. The naphthamide group can contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide can be compared with other similar compounds, such as:

    N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: This compound has a thiophene group instead of a naphthamide group, which may result in different chemical and biological properties.

    N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-19-9-13-24(14-10-19)33(31,32)29-16-15-20-11-12-23(17-22(20)18-29)28-27(30)26-8-4-6-21-5-2-3-7-25(21)26/h2-14,17H,15-16,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFJFANRPNFPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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